1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure and diverse biological properties. The compound features a benzyl group attached to the nitrogen atom at position 1, a 4-chlorophenyl group at position 5, and a carboxylic acid group at position 3 of the pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 288.73 g/mol .
This compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich. It is classified under several categories based on its potential biological activities and chemical properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it may pose risks such as acute toxicity and irritation to the eyes .
The synthesis of 1-benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Technical details regarding specific reaction conditions, catalysts, and yields are often found in specialized organic chemistry literature or patents.
The molecular structure of 1-benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid can be represented using various notations:
InChI=1S/C15H14ClN2O2/c16-12-5-3-11(4-6-12)15(20)19-14(18)13(17-19)7-8-9-10-2/h3-6,8-10H,7H2,1H3,(H,18,20)
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)C(=O)O
The compound's structure displays a five-membered nitrogen heterocycle with substituents that influence its chemical behavior and biological activity .
The chemical reactivity of 1-benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid includes:
Technical details about these reactions often involve specific reagents, solvents, temperatures, and reaction times.
The physical properties of 1-benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid include:
Chemical properties include:
Relevant data can be obtained from chemical safety databases and material safety data sheets.
1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has potential applications in various scientific fields:
Research continues to explore its full range of applications within medicinal chemistry and drug development contexts .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4